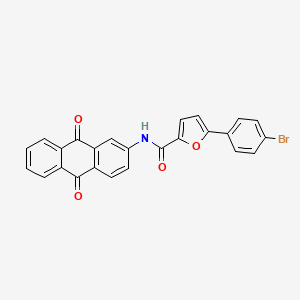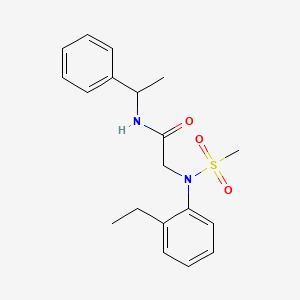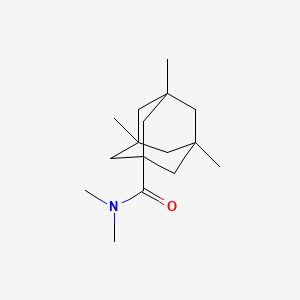
5-(4-bromophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide, also known as BDF, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BDF belongs to the class of furan-2-carboxamides and has been found to exhibit various biological activities.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in inflammation, cancer, and viral replication. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been found to reduce inflammation and pain in animal models of arthritis. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the replication of certain viruses. This compound has been found to have low toxicity and is well-tolerated in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(4-bromophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide in lab experiments include its high purity, low toxicity, and well-characterized synthetic method. This compound has been extensively studied for its potential therapeutic applications and has been shown to exhibit various biological activities. The limitations of using this compound in lab experiments include its relatively high cost and limited availability.
Future Directions
There are several possible future directions for research on 5-(4-bromophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide. One potential area of research is the development of this compound analogs with improved pharmacological properties. Another potential area of research is the investigation of the potential use of this compound as a diagnostic tool in cancer imaging. Further studies are also needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various disease conditions.
Synthesis Methods
The synthesis of 5-(4-bromophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide involves the reaction of 4-bromoaniline with anthraquinone-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with furan-2-carboxylic acid to yield this compound. This synthetic method has been optimized for high yield and purity.
Scientific Research Applications
5-(4-bromophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, anticancer, and antiviral activities. This compound has also been studied for its potential use as a diagnostic tool in cancer imaging.
properties
IUPAC Name |
5-(4-bromophenyl)-N-(9,10-dioxoanthracen-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14BrNO4/c26-15-7-5-14(6-8-15)21-11-12-22(31-21)25(30)27-16-9-10-19-20(13-16)24(29)18-4-2-1-3-17(18)23(19)28/h1-13H,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYLGVGPVMPEJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-butoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5186252.png)


![2-(4-chlorobenzyl)-6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B5186289.png)
![methyl 4-({4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-1-piperazinyl}methyl)benzoate](/img/structure/B5186303.png)
![5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5186311.png)
![N-allyl-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5186315.png)
![4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B5186324.png)
![methyl 5-(3,4-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5186344.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5186354.png)
![(4-butyl-7-methyl-2H-pyrido[3,2-e][1,3]thiazin-2-ylidene)acetonitrile](/img/structure/B5186359.png)
![4-methylpyrimido[1,2-a]benzimidazole perchlorate](/img/structure/B5186366.png)
![1-[1-(3-thienylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5186374.png)